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Compound of Interest

1'-Benzyl-1,4'-bipiperidine-4'-
Compound Name:
carboxamide-d10

Cat. No.: B590060

Technical Guide: 1'-Benzyl-1,4'-bipiperidine-4'-
carboxamide-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 is a deuterated derivative of 1'-benzyl-1,4'-
bipiperidine-4'-carboxamide. This compound is primarily recognized as a labeled intermediate
in the synthesis of Piritramide, a potent synthetic opioid analgesic. The incorporation of
deuterium atoms provides a valuable tool for pharmacokinetic and metabolic studies, as well as
for use as an internal standard in analytical methods. This guide provides a comprehensive
overview of the known chemical properties, inferred biological context, and relevant
experimental methodologies for 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10.

Chemical and Physical Properties

The chemical and physical properties of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide and its
deuterated analog are summarized below. It is important to note that detailed experimental
data for the deuterated compound is limited, and some properties are inferred from the non-
deuterated form.

Table 1: General Chemical Properties
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Property Value

Chemical Name 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10

1-Benzyl-4-carbamoyl-4-piperidinopiperidine-

d10, 1-Benzyl-4-piperidino-isonipecotamide-

Synenyms d10, 1'-(Phenylmethyl)-[1,4'-bipiperidine]-4'-
carboxamide-d10

CAS Number 1329616-19-4

Molecular Formula C1sH17D10NsO

Molecular Weight 311.49 g/mol

Appearance White Solid

Storage 2-8°C Refrigerator

Shipping Temperature Ambient

Table 2: Physical Data for 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide (Non-deuterated)

Property Value

CAS Number 1762-50-1

Molecular Formula C1sH27Ns0

Molecular Weight 301.43 g/mol

Melting Point 137.5-140 °C[1]

Solubility Soluble in Chloroform and Dichloromethane[2]

Biological Context and Mechanism of Action

As a deuterated intermediate for the synthesis of Piritramide, the biological relevance of 1'-
Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 is intrinsically linked to the pharmacological
activity of Piritramide.
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Piritramide is a potent p-opioid receptor agonist. The p-opioid receptors are G-protein coupled
receptors (GPCRSs) located primarily in the central nervous system. Activation of these
receptors by an agonist like Piritramide initiates a signaling cascade that ultimately leads to

analgesia.

p-Opioid Receptor Signaling Pathway

The binding of an agonist to the p-opioid receptor triggers a conformational change, leading to
the activation of intracellular G-proteins (specifically of the Gi/o subtype). This activation results
in the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (CAMP) levels.
Additionally, the activated G-protein subunits can directly modulate ion channels, leading to
hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. This
overall dampening of neuronal excitability is the basis for the analgesic effects of opioids.
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Experimental Protocols

While specific experimental protocols for the synthesis and analysis of 1'-Benzyl-1,4'-
bipiperidine-4'-carboxamide-d10 are not readily available in peer-reviewed literature, the
following sections provide a generalized synthesis workflow based on related compounds and

a detailed protocol for a relevant biological assay.

General Synthesis Workflow

The synthesis of 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide and its deuterated analog can be
conceptualized as a multi-step process. A plausible synthetic route would involve the formation
of the bipiperidine core followed by the introduction of the carboxamide group.

General Synthesis Workflow
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General Synthesis Workflow

p-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a
test compound for the p-opioid receptor.

1. Materials:

» Receptor Source: Commercially available cell membranes prepared from cells expressing
the human p-opioid receptor (e.g., CHO-K1 or HEK293 cells).

o Radioligand: [*H]-DAMGO (a selective p-opioid receptor agonist).
¢ Non-specific Binding Control: Naloxone.

o Assay Buffer: 50 mM Tris-HCI, pH 7.4.
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Test Compound: 1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 dissolved in a suitable
solvent (e.g., DMSO).

Filtration Apparatus: Cell harvester with glass fiber filters.
Scintillation Counter and Scintillation Fluid.
. Procedure:

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold
assay buffer to a final protein concentration of 10-20 ug per well.

Assay Setup: In a 96-well plate, add the following in triplicate:
o Total Binding: Receptor membranes + [*H]-DAMGO + assay bulffer.
o Non-specific Binding: Receptor membranes + [3H]-DAMGO + 10 uM Naloxone.

o Competitive Binding: Receptor membranes + [*H]-DAMGO + varying concentrations of the
test compound (e.g., from 1071° M to 10=> M).

Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach
equilibrium.

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell
harvester. Wash the filters three times with ice-cold assay buffer to remove unbound
radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and
measure the radioactivity in counts per minute (CPM) using a scintillation counter.

. Data Analysis:

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific
Binding (CPM).

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of
the test compound concentration.
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e Determine ICso: The ICso is the concentration of the test compound that inhibits 50% of the
specific binding of [BH]-DAMGO. This is determined using non-linear regression analysis of

the competition curve.

o Calculate Ki: Convert the ICso value to the inhibition constant (Ki) using the Cheng-Prusoff
equation: Ki = ICso / (1 + [L]/Ks) Where:

o [L] is the concentration of the radioligand.

o Kas is the dissociation constant of the radioligand for the receptor.
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Conclusion

11-Opioid Receptor Binding Assay Workflow
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1'-Benzyl-1,4'-bipiperidine-4'-carboxamide-d10 is a valuable research tool, particularly in the
context of opioid analgesic development. Its deuterated nature allows for precise quantification
and metabolic tracking. While detailed public data on its specific physicochemical properties
and synthesis are scarce, its role as a precursor to Piritramide provides a strong indication of
its potential interaction with the p-opioid receptor system. The experimental protocols and
workflows provided in this guide offer a foundation for researchers and drug development
professionals to further investigate the properties and applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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